sEH Inhibition vs. Structurally Related Macamides
N-Benzyllinoleamide inhibits recombinant human soluble epoxide hydrolase (sEH) with an IC50 of 155 nM, which is approximately 3.4-fold more potent than the monounsaturated analog N-benzyl-oleamide (IC50 = 524 nM) and approximately 5.8-fold more potent than the saturated analog N-benzyl-stearamide (IC50 > 100,000 nM) [1]. The compound demonstrates even greater potency against rodent orthologs, with IC50 values of 41 nM for rat sEH and 44 nM for mouse sEH, representing a 9- to 12-fold improvement in potency compared to the human enzyme [1]. In contrast, the tri-unsaturated analog N-benzyl-linolenamide exhibits comparable human sEH potency (IC50 = 134 nM) but displays markedly inferior pharmacokinetic properties in vivo [1].
| Evidence Dimension | Inhibitory potency against human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | IC50 = 155 nM (human), 41 nM (rat), 44 nM (mouse) |
| Comparator Or Baseline | N-benzyl-oleamide: IC50 = 524 nM (human); N-benzyl-stearamide: IC50 > 100,000 nM (human); N-benzyl-linolenamide: IC50 = 134 nM (human), 23 nM (rat), 28 nM (mouse) |
| Quantified Difference | 3.4-fold more potent than N-benzyl-oleamide; >645-fold more potent than N-benzyl-stearamide; 1.8-fold less potent (rat) but 5-fold superior oral AUC versus N-benzyl-linolenamide |
| Conditions | Recombinant enzyme fluorescence-based assay; substrate concentration 5 µM; enzyme concentration 1 nM; three independent experiments |
Why This Matters
This superior potency profile, particularly against rodent sEH, positions N-benzyllinoleamide as the preferred macamide for preclinical in vivo studies where target engagement at therapeutically achievable plasma concentrations is critical.
- [1] Singh N, Barnych B, Wagner KM, et al. N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), Is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor That Alleviates Inflammatory Pain. J Nat Prod. 2020;83(12):3689-3697. View Source
